

Spectroscopic data of 1,5,5-Trimethylhydantoin (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,5,5-Trimethylhydantoin*

Cat. No.: *B1585601*

[Get Quote](#)

Spectroscopic Data of 1,5,5-Trimethylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,5,5-Trimethylhydantoin**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of **1,5,5-Trimethylhydantoin** is supported by a combination of spectroscopic techniques. The quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.85	Singlet	3H	N-CH ₃
~1.35	Singlet	6H	C(CH ₃) ₂

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~177	C=O (C4)
~155	C=O (C2)
~58	C(CH ₃) ₂
~25	N-CH ₃
~24	C(CH ₃) ₂

Infrared (IR) Spectroscopy Data

The IR spectrum of **1,5,5-Trimethylhydantoin** is characterized by the following key absorption bands, indicative of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-3400	Medium, Broad	N-H Stretch (potential overtone or impurity)
~2980-2940	Medium	C-H Stretch (Aliphatic)
~1770-1710	Strong	C=O Stretch (Asymmetric and Symmetric)
~1460	Medium	C-H Bend (CH ₃)
~1380	Medium	C-H Bend (gem-dimethyl)

Mass Spectrometry (MS) Data

The mass spectrum of **1,5,5-Trimethylhydantoin** has been recorded and analyzed.^[1] The expected fragmentation pattern provides valuable information for its structural confirmation.

m/z Ratio	Relative Intensity	Assignment
142	Moderate	$[M]^+$ (Molecular Ion)
127	High	$[M - CH_3]^+$
99	Moderate	$[M - CH_3 - CO]^+$ or $[M - HNCO]^+$
70	High	$[C_4H_6O]^+$
56	High	$[C_3H_4O]^+$
42	High	$[C_2H_4N]^+$

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **1,5,5-Trimethylhydantoin** are provided below.

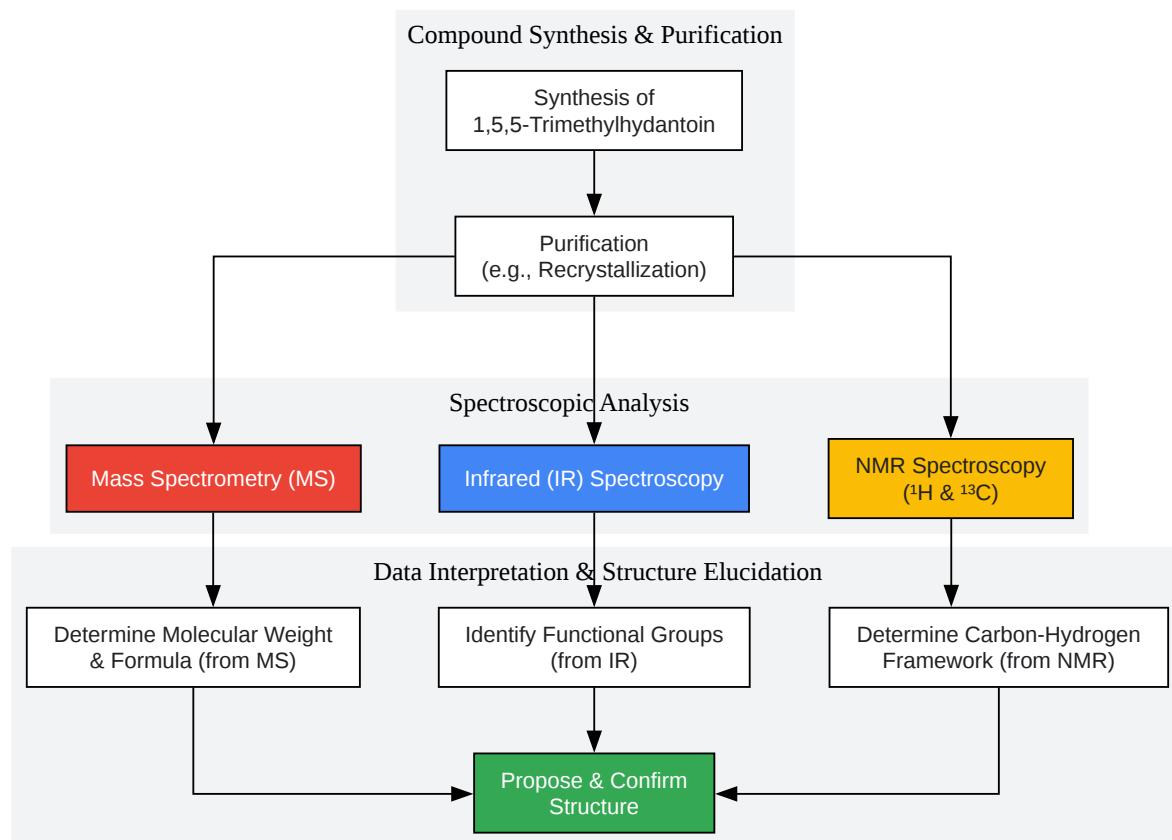
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **1,5,5-Trimethylhydantoin** is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a standard 5 mm NMR tube.
- Instrumentation: 1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., $CDCl_3$ at

77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method): A small amount of solid **1,5,5-Trimethylhydantoin** (approx. 50 mg) is dissolved in a few drops of a volatile organic solvent like methylene chloride or acetone.[2] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plate is recorded first.[3] The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired.[2][3] The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[3]


Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically after being vaporized by heating in a vacuum.[4] For more volatile compounds, gas chromatography can be used for introduction.[4]
- Ionization: Electron Impact (EI) ionization is a common method where a high-energy electron beam is used to ionize the sample molecules, forming a molecular ion (radical cation).[4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or quadrupole analyzer).[4]
- Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.[4]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound like **1,5,5-Trimethylhydantoin**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis and structure elucidation of **1,5,5-Trimethylhydantoin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- To cite this document: BenchChem. [Spectroscopic data of 1,5,5-Trimethylhydantoin (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585601#spectroscopic-data-of-1-5-5-trimethylhydantoin-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com